molecular formula C22H15ClO3 B3041194 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one CAS No. 262591-07-1

3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one

Cat. No.: B3041194
CAS No.: 262591-07-1
M. Wt: 362.8 g/mol
InChI Key: PLBUVWHGUBHZBB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one typically involves the condensation of appropriate substituted benzaldehydes with 4-chlorophenyl acetic acid derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the chromen-2-one core structure.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes steps such as esterification, halogenation, and cyclization under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives

Comparison: Compared to similar compounds, 3-(4-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one exhibits unique structural features such as the presence of both methoxy and chloro substituents, which contribute to its distinct chemical reactivity and biological activity. Its chromen-2-one core structure also imparts specific optical and electronic properties that are valuable in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3/c1-25-17-11-12-18-19(13-17)26-22(24)21(15-7-9-16(23)10-8-15)20(18)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBUVWHGUBHZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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